molecular formula C13H10ClNO2 B6390015 4-(3-Chloro-4-methylphenyl)picolinic acid CAS No. 1261993-80-9

4-(3-Chloro-4-methylphenyl)picolinic acid

Cat. No.: B6390015
CAS No.: 1261993-80-9
M. Wt: 247.67 g/mol
InChI Key: MEMDROPXNKHCMZ-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)picolinic acid is a chemical compound with the molecular formula C13H10ClNO2 and a molecular weight of 247.68 g/mol . It is a derivative of picolinic acid, where the picolinic acid moiety is substituted with a 3-chloro-4-methylphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(3-Chloro-4-methylphenyl)picolinic acid typically involves the reaction of 3-chloro-4-methylbenzaldehyde with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(3-Chloro-4-methylphenyl)picolinic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)picolinic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit the activity of these proteins, which are involved in processes such as viral replication and cell homeostasis . The compound’s effects are mediated through pathways involving zinc transport and protein binding.

Comparison with Similar Compounds

4-(3-Chloro-4-methylphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-2-3-9(6-11(8)14)10-4-5-15-12(7-10)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMDROPXNKHCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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